Ethyl 3-({[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 3-({[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes an ester, an imidazolidinone ring, and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of the imidazolidinone ring, the introduction of the benzoate group, and the esterification process. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-({[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-({[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other esters and imidazolidinone derivatives, such as:
- Ethyl benzoate
- 1-phenylimidazolidin-2,5-dione
- 3-(2-methylpropyl)imidazolidin-2,5-dione
Uniqueness
Ethyl 3-({[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
ethyl 3-[[2-[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H27N3O5/c1-4-32-23(30)17-9-8-10-18(13-17)25-21(28)14-20-22(29)27(19-11-6-5-7-12-19)24(31)26(20)15-16(2)3/h5-13,16,20H,4,14-15H2,1-3H3,(H,25,28) |
InChI Key |
HZRBQOKAJCBNLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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